2-Ethoxy-4,6-bis(hydroxymethyl)phenol

Antioxidant Activity Structure-Activity Relationship Phenolic Radical Scavenging

This 2-ethoxy-substituted aromatic diol offers unique reactivity for polyesters and polyurethanes, with Tg values distinct from methoxy derivatives. Its specific 4,6-bis(hydroxymethyl) regiochemistry enables higher crosslink density and controlled polymer architecture. Essential for structure-activity relationship studies on phenolic antioxidants, where the ortho-ethoxy group modulates radical scavenging kinetics. Choose this compound to avoid the performance variability inherent in generic substitutions, ensuring reproducible polymer thermal and mechanical properties.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 185427-43-4
Cat. No. B14260892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4,6-bis(hydroxymethyl)phenol
CAS185427-43-4
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1O)CO)CO
InChIInChI=1S/C10H14O4/c1-2-14-9-4-7(5-11)3-8(6-12)10(9)13/h3-4,11-13H,2,5-6H2,1H3
InChIKeyFOZCGYBNIZXCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4,6-bis(hydroxymethyl)phenol (CAS 185427-43-4) for Antioxidant and Polymer Intermediate Procurement


2-Ethoxy-4,6-bis(hydroxymethyl)phenol (CAS 185427-43-4) is an ortho-alkoxy-substituted phenol derivative with dual para-hydroxymethyl groups. Classified as a 2,4,6-trisubstituted phenol [1], this compound serves as a multifunctional building block in organic synthesis, polymer chemistry, and antioxidant research. Its structural features—a phenolic hydroxyl, an ortho-ethoxy substituent, and two reactive hydroxymethyl moieties—distinguish it from simpler phenolic antioxidants and polymer precursors. The compound's unique substitution pattern enables specific applications where standard alternatives may exhibit different reactivity, stability, or performance profiles [2].

2-Ethoxy-4,6-bis(hydroxymethyl)phenol: Why Ortho-Alkoxy Substitution Cannot Be Assumed Equivalent


Generic substitution among ortho-alkoxy phenolic compounds is scientifically unsound due to documented substituent-dependent variations in antioxidant activity and polymer properties. Comparative studies demonstrate that even minor changes in the ortho-position (e.g., methoxy vs. ethoxy, or mono- vs. dialkyl substitution) produce quantifiably different antioxidant performance [1]. In polymer synthesis, the specific diol structure dictates reaction kinetics, polymer molecular weight, and thermal properties; vanillin-derived aromatic diols analogous to the target compound yield polyesters and polyurethanes with distinct glass transition temperatures (Tg) and molecular weight distributions that are not interchangeable with other phenolic diols [2]. Procurement based solely on class similarity without verifying the specific substitution pattern risks compromising experimental reproducibility and product performance.

2-Ethoxy-4,6-bis(hydroxymethyl)phenol Comparative Evidence for Scientific Selection


Ortho-Substituent Effect on Antioxidant Activity in para-Hydroxymethyl Phenols

The ortho-alkoxy substitution pattern in 2-ethoxy-4,6-bis(hydroxymethyl)phenol is associated with measurable differences in antioxidant activity compared to ortho-alkyl substituted analogs. In a comparative study of ortho-substituted mono- and dialkylphenols bearing a para-hydroxymethyl group, compounds with ortho-alkoxy substitution (including ethoxy variants) exhibit distinct antioxidant profiles relative to ortho-alkyl substituted counterparts when evaluated in standardized radical scavenging assays [1]. While quantitative IC₅₀ values for the exact target compound were not identified in the peer-reviewed literature meeting the source inclusion criteria, class-level analysis indicates that ortho-alkoxy substituents influence antioxidant activity through modulation of the phenolic O–H bond dissociation energy and hydrogen-bonding interactions with radical species [1].

Antioxidant Activity Structure-Activity Relationship Phenolic Radical Scavenging

Polymer Thermal Property Tuning via Aromatic Diol Monomer Selection

Aromatic diols structurally analogous to 2-ethoxy-4,6-bis(hydroxymethyl)phenol, specifically 4-(hydroxymethyl)-2-methoxyphenol, were polymerized with acyl chlorides and diisocyanates to produce polyesters and polyurethanes with glass transition temperatures (Tg) ranging from 16.2 to 81.2 °C for polyesters and 11.6 to 80.4 °C for polyurethanes, with moderate molecular weights between 17,000 and 40,000 g mol⁻¹ [1]. The ethoxy substituent in the target compound, being more hydrophobic and sterically bulkier than the methoxy group in the studied analog, is expected to alter polymer chain flexibility and intermolecular interactions, thereby shifting the Tg and mechanical properties of resulting polymers relative to methoxy-substituted diols.

Polymer Chemistry Bio-based Polyesters Polyurethanes Thermal Properties

Reactive Hydroxymethyl Group Density for Polymer Crosslinking and Functionalization

2-Ethoxy-4,6-bis(hydroxymethyl)phenol contains two reactive hydroxymethyl (-CH₂OH) groups per molecule, providing higher crosslinking density potential compared to mono-hydroxymethyl phenolic compounds. In phenolic resin chemistry, dimethylol phenols (bis-hydroxymethyl derivatives) such as 2,4-bis(hydroxymethyl)phenol (CAS not specified) and 2,6-bis(hydroxymethyl)phenol analogs demonstrate enhanced curing characteristics and network formation compared to monomethylol phenols [1]. The 4,6-bis(hydroxymethyl) substitution pattern on the target compound offers a distinct regiochemical arrangement that influences the spatial distribution of crosslinks in polymer networks relative to 2,6-bis(hydroxymethyl) or 3,5-bis(hydroxymethyl) isomers, as evidenced by the utility of 3,5-bis(hydroxymethyl)phenol in poly(aryl ether) dendrimer synthesis [2].

Polymer Crosslinking Multifunctional Monomers Phenolic Resins Dendrimer Synthesis

Ethoxy vs. Methoxy Substituent Impact on Solubility and Processability

The ethoxy substituent (-OCH₂CH₃) in 2-ethoxy-4,6-bis(hydroxymethyl)phenol confers greater hydrophobicity and altered solubility characteristics compared to the methoxy analog (-OCH₃) found in vanillin-derived 4-(hydroxymethyl)-2-methoxyphenol. This difference is structurally analogous to the well-established distinction between vanillin (methoxy) and ethylvanillin (ethoxy), where ethylvanillin exhibits approximately 3–4 times greater flavor potency and different solvent partitioning behavior due to the extended alkyl chain [1]. For procurement in polymer synthesis or formulation applications, the enhanced hydrophobicity of the ethoxy-substituted compound may improve compatibility with non-polar polymer matrices or alter partitioning in biphasic reaction systems relative to the methoxy analog.

Solubility Processability Hydrophobicity Organic Synthesis

2-Ethoxy-4,6-bis(hydroxymethyl)phenol Application Scenarios Based on Quantitative Differentiation


Antioxidant Research Requiring Ortho-Alkoxy Substituted para-Hydroxymethyl Phenolic Scaffolds

Investigators studying structure-activity relationships of phenolic antioxidants should procure 2-ethoxy-4,6-bis(hydroxymethyl)phenol when experimental designs require an ortho-alkoxy substituted compound bearing para-hydroxymethyl groups. Comparative studies indicate that ortho-substituent identity modulates antioxidant activity in this compound class [1]. This specific compound provides a reference point for evaluating ethoxy substitution effects on radical scavenging kinetics, enabling differentiation from ortho-alkyl and ortho-methoxy analogs within the same hydroxymethyl-containing phenolic framework. Use in DPPH, ABTS, or ORAC assays with appropriate comparator compounds will generate structure-activity data relevant to antioxidant mechanism elucidation. [1]

Synthesis of Bio-based Polyesters and Polyurethanes with Tailored Thermal Properties

2-Ethoxy-4,6-bis(hydroxymethyl)phenol serves as a difunctional aromatic diol monomer for synthesizing polyesters (via condensation with acyl chlorides) and polyurethanes (via polyaddition with diisocyanates). Based on data from structurally analogous methoxy-substituted diols, these polymers achieve glass transition temperatures ranging from approximately 11 °C to 81 °C depending on comonomer selection and polymerization conditions [1]. The ethoxy substituent is expected to modify chain flexibility and Tg values relative to methoxy-based analogs, offering a distinct thermal profile for applications requiring specific softening points or elastomeric behavior. Procure this compound when developing full bio-based polymers derived from renewable phenolic feedstocks where thermal performance differentiation is critical. [1]

Multifunctional Building Block for Crosslinked Phenolic Networks and Dendrimers

Researchers designing crosslinked phenolic resins or poly(aryl ether) dendrimers should select 2-ethoxy-4,6-bis(hydroxymethyl)phenol for its dual hydroxymethyl functionality with 4,6-regiochemistry. This substitution pattern provides a defined spatial orientation of reactive sites distinct from 2,6-bis(hydroxymethyl) and 3,5-bis(hydroxymethyl) isomers, enabling controlled network architecture [1][2]. The compound's two reactive hydroxymethyl groups permit higher crosslinking density than mono-hydroxymethyl phenols, while the ethoxy substituent at the 2-position remains pendant, potentially modulating network polarity and swelling behavior. Applications include phenolic resin curing studies, dendrimer core construction, and synthesis of telechelic oligomers requiring precisely positioned reactive termini. [1][2]

Comparative Physicochemical Studies of Alkoxy-Substituted Phenolic Monomers

When investigating the influence of alkoxy chain length on monomer properties—including solubility, partition coefficients, melting point, and reactivity—2-ethoxy-4,6-bis(hydroxymethyl)phenol provides the C2 ethoxy reference point for comparison against methoxy (C1) and potentially propoxy (C3) analogs. Structural analogy to the vanillin/ethylvanillin pair demonstrates that ethoxy substitution alters physicochemical behavior relative to methoxy, with ethylvanillin exhibiting approximately 3–4 times greater potency in sensory applications [1]. Procurement of this specific compound enables systematic evaluation of alkoxy chain effects on monomer processability, polymerization kinetics, and final polymer properties within a consistent 4,6-bis(hydroxymethyl)phenol framework. [1]

Technical Documentation Hub

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